molecular formula C16H24ClNO3 B1397359 Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220034-05-8

Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1397359
CAS No.: 1220034-05-8
M. Wt: 313.82 g/mol
InChI Key: CJBQSUHGWTWGDC-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound of interest in pharmaceutical and organic chemistry research. While specific biological data for this exact compound is limited in the public domain, its core structure, which incorporates a benzoate ester linked to a piperidine ring via an ethoxy chain, is a significant pharmacophore in medicinal chemistry. Research into structurally similar compounds, particularly those based on a 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypiperidine scaffold, has demonstrated a range of noteworthy pharmacological activities in preclinical studies. These activities have included significant local anesthetic properties, with some derivatives reported to surpass the duration of action of standard agents like lidocaine and trimecaine . Furthermore, related compounds have shown potential in extending survival time under conditions of hypobaric hypoxia . The piperidine-benzoate ester motif is also found in other research contexts, such as compounds investigated for gastroprotective activity, where the mechanism is thought to be related to antioxidant effects and the modulation of proteins like Hsp70 and Bax . This compound is provided as a hydrochloride salt to enhance its stability and solubility for research applications. Researchers value this chemical for exploring structure-activity relationships, developing novel synthetic pathways, and investigating new pharmacological mechanisms. This product is intended for laboratory research use only.

Properties

IUPAC Name

ethyl 2-(2-piperidin-3-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-7-3-4-8-15(14)20-11-9-13-6-5-10-17-12-13;/h3-4,7-8,13,17H,2,5-6,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBQSUHGWTWGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride typically involves the reaction of ethyl 2-hydroxybenzoate with 2-(3-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted benzoates .

Scientific Research Applications

Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Benzene Ring

Ethyl 4-[2-(3-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS 1220029-84-4)
  • Key Difference : Substitution at the para (4-) position of the benzoate instead of ortho (2-).
  • For example, para-substituted compounds may have improved metabolic stability compared to ortho derivatives due to reduced steric hindrance .
Methyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS 1219964-47-2)
  • Key Differences :
    • Ester Group : Methyl ester instead of ethyl.
    • Piperidine Substitution : 4-piperidinyl instead of 3-piperidinyl.
  • The 4-piperidinyl group may offer different hydrogen-bonding capabilities compared to 3-piperidinyl .

Piperidine Ring Substitution Variants

2-(5-Ethyl-2-Methylpiperidino)ethyl Benzoate Hydrochloride
  • Key Differences :
    • Piperidine Substituents : 5-ethyl and 2-methyl groups on the piperidine ring.
    • Benzene Substitution : Unspecified position (likely para).
  • Implications : Alkyl substituents on the piperidine ring increase steric bulk and may modulate receptor selectivity. For instance, methyl and ethyl groups could enhance binding to hydrophobic pockets in enzymes or receptors .
Ethyl 3-(4-Piperidinyloxy)benzoate Hydrochloride
  • Key Differences :
    • Substitution Position : Meta (3-) on the benzene ring.
    • Linkage : Piperidinyloxy (oxygen directly attached to piperidine) instead of ethoxy-piperidinyl.
  • Implications : The meta substitution and altered linkage may reduce conformational flexibility, impacting interactions with target proteins .

Functional Group Modifications

Pitofenone HCl (Methyl 2-(4-(2-(Piperidin-1-yl)ethoxy)benzoyl)benzoate Hydrochloride)
  • Key Differences :
    • Core Structure : Benzoyl (ketone) group instead of benzoate ester.
    • Piperidine Linkage : Piperidin-1-yl (tertiary amine) instead of 3-piperidinyl.
  • The tertiary amine may alter basicity and solubility .
Benzoic Acid, 4-[2-(Diethylamino)ethoxy]-, 2-(Diethylamino)ethyl Ester Hydrochloride (CAS 6288-78-4)
  • Key Differences: Amine Substituents: Diethylamino groups instead of piperidine. Ester Position: Diethylaminoethyl ester at the para position.
  • Implications: Diethylamino groups increase basicity and water solubility, favoring ionic interactions in biological systems. This compound may serve as a local anesthetic or anticholinergic agent .

Structural and Pharmacokinetic Considerations

Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
Ethyl 2-[2-(3-Piperidinyl)ethoxy]benzoate HCl Not explicitly provided Likely C16H24ClNO3 ~313.8 Ortho-substituted benzoate, 3-piperidinyl
Ethyl 4-[2-(3-Piperidinyl)ethoxy]benzoate HCl 1220029-84-4 C16H24ClNO3 313.8 Para-substituted benzoate, 3-piperidinyl
Methyl 2-[2-(4-Piperidinyl)ethoxy]benzoate HCl 1219964-47-2 C15H22ClNO3 299.8 Methyl ester, 4-piperidinyl
Pitofenone HCl 1248-42-6 C22H26ClNO4 403.9 Benzoyl group, piperidin-1-yl linkage

Hypothesized Pharmacokinetic Differences

  • Ortho vs. Para Substitution : Ortho-substituted benzoates (e.g., the target compound) may exhibit faster metabolic clearance due to steric effects on cytochrome P450 enzymes, whereas para-substituted analogs could have longer half-lives .
  • Piperidine Substitution : 3-Piperidinyl derivatives may show higher conformational flexibility compared to 4-piperidinyl or N-alkylated variants, influencing target engagement .

Research and Development Context

While direct studies on Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride are sparse, its analogs provide insights:

  • Pioglitazone Hydrochloride (): A thiazolidinedione antidiabetic drug with a structurally distinct piperazine-ethoxy-benzyl group.
  • Cetirizine Impurities (): Piperazine-containing analogs underscore the importance of positional isomerism in minimizing off-target effects during drug development.

Biological Activity

Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H24ClNO3C_{16}H_{24}ClNO_3 and a molecular weight of approximately 313.82 g/mol. The compound features a benzoate group with an ethoxy substituent and a piperidine moiety, enhancing its solubility and biological activity (source: ).

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that the compound may modulate receptor activity or inhibit specific enzymes involved in metabolic pathways. The exact mechanisms remain under investigation, but potential interactions include:

  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
  • Enzyme Inhibition : The compound may inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter breakdown, thereby enhancing cholinergic signaling (source: ).

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Similar compounds with piperidine structures have shown potential antidepressant properties through interactions with serotonin and norepinephrine receptors (source: ).
  • Anticancer Potential : Some studies suggest that derivatives of piperidine can induce apoptosis in cancer cells, indicating a possible role in cancer therapy (source: ).
  • Neuroprotective Effects : The ability to inhibit AChE suggests potential applications in neurodegenerative diseases like Alzheimer's (source: ).

Case Studies

  • Anticancer Activity :
    A study evaluated a series of piperidine derivatives for their cytotoxic effects on various cancer cell lines. This compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin (source: ).
    CompoundIC50 (µM)Mechanism of Action
    Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate HCl15Induction of apoptosis
    Bleomycin25DNA strand breakage
  • Neuroprotective Studies :
    In vitro studies showed that the compound significantly inhibited AChE activity, leading to increased acetylcholine levels in neuronal cultures. This effect was linked to improved cognitive performance in animal models of Alzheimer's disease (source: ).

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate HClSimilar ester structureDifferent piperidine position may affect activity
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoateEther derivativeVariation in functional groups alters solubility

Q & A

Basic Research Questions

What are the common synthetic routes for Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves two key steps: (1) preparation of the piperidine intermediate and (2) ethoxylation/esterification. For example, piperidine derivatives are often synthesized via hydrogenation of pyridine analogs using catalysts like Pd/C under H₂ gas . Ethoxylation requires coupling the piperidine intermediate with an ethoxybenzoyl moiety under reflux with polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃). Optimization focuses on catalyst loading (e.g., 5–10% Pd/C), reaction time (12–24 hours), and temperature (80–120°C). Yield improvements (from ~40% to >70%) are achieved by iterative solvent drying and inert atmosphere use .

What safety precautions are critical when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, structurally similar piperidine derivatives exhibit irritant properties. Recommended precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during weighing and synthesis.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing due to potential HCl release .
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

How can researchers resolve discrepancies in bioactivity data across different pharmacological assays?

Conflicting bioactivity results often arise from assay-specific variables:

  • Receptor Binding Assays : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ion concentration (e.g., Mg²⁺) can alter ligand-receptor affinity. Validate using standardized protocols (e.g., radioligand displacement with ³H-labeled antagonists) .
  • Cell-Based Assays : Differences in cell lines (e.g., HEK293 vs. CHO) or transfection efficiency may affect GPCR signaling readouts. Normalize data to housekeeping genes (e.g., GAPDH) and include positive controls (e.g., known agonists) .
  • Statistical Analysis : Apply stringent outlier tests (e.g., Grubbs’ test) and report confidence intervals (95% CI) for IC₅₀ values .

What advanced analytical techniques are used to characterize impurities in this compound?

Impurity profiling requires orthogonal methods:

  • HPLC-MS : Use C18 columns (5 µm, 250 mm × 4.6 mm) with gradient elution (ACN:H₂O + 0.1% TFA). Detect impurities at 220 nm and confirm structures via ESI-MS .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies residual solvents (e.g., DMF) and positional isomers. Key signals: Piperidine protons (δ 2.5–3.5 ppm), ethoxy groups (δ 1.2–1.4 ppm) .
  • XRD : Resolves crystalline polymorphs, critical for stability studies. Report unit cell parameters (e.g., a = 10.2 Å, α = 90°) .

How does the compound’s structure influence its pharmacokinetic properties?

The ethoxy-piperidine motif enhances blood-brain barrier penetration (logP ~2.8), while the ester group contributes to rapid hydrolysis in plasma (t₁/₂ <1 hour in human liver microsomes). Strategies to improve bioavailability:

  • Prodrug Modifications : Replace ethyl ester with tert-butyl to slow esterase cleavage .
  • Salt Forms : Compare hydrochloride vs. phosphate salts for solubility (e.g., 12 mg/mL vs. 8 mg/mL in PBS) .

Methodological Challenges

What strategies mitigate low yields in large-scale synthesis?

Scale-up challenges include exothermic reactions and byproduct formation. Solutions:

  • Flow Chemistry : Continuous reactors minimize hot spots and improve mixing .
  • Catalyst Recycling : Immobilize Pd/C on silica gel for reuse (3–5 cycles with <10% yield loss) .

How can researchers validate target engagement in complex biological systems?

Use photoaffinity labeling with azide derivatives (e.g., 3-azidopropoxy analogs) and click chemistry (CuAAC) to tag bound proteins. Confirm via Western blot or SILAC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
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Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

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